molecular formula C16H15N3O3S B2553084 (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1170874-63-1

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2553084
CAS No.: 1170874-63-1
M. Wt: 329.37
InChI Key: FYEKDSYLPAADJJ-UHFFFAOYSA-N
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Description

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Derivatives related to the compound have shown promising antimicrobial activities. The synthesis of azole derivatives starting from furan-2-carbohydrazide, and their subsequent evaluation for antimicrobial properties, highlighted some compounds with activity against tested microorganisms (Başoğlu et al., 2013). This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory and Antibacterial Agents

Novel pyrazoline derivatives containing furan units have been synthesized and assessed for their anti-inflammatory and antibacterial properties. Some compounds exhibited significant in vivo anti-inflammatory activity as well as potent antibacterial effects (Ravula et al., 2016). These findings indicate the potential for developing new anti-inflammatory and antibacterial drugs.

Anticancer and Antiangiogenic Effects

Thioxothiazolidin-4-one derivatives synthesized from amines containing furan units demonstrated anticancer and antiangiogenic activities in vivo against mouse tumor models. These compounds significantly reduced tumor volume and cell number, highlighting their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Corrosion Inhibition

Compounds structurally related to the query compound have been investigated for their role as corrosion inhibitors for mild steel in acidic media. Their effectiveness was demonstrated through various methods, suggesting potential applications in protecting metals from corrosion (Singaravelu et al., 2022).

Histamine H3 Receptor Antagonists

Research into heterocyclic compounds similar to the query compound has led to the discovery of molecules with high affinity for the human histamine H3 receptor. This could be beneficial for developing new treatments targeting conditions like sleep disorders or obesity (Swanson et al., 2009).

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-16(13-4-2-10-23-13)19-7-5-11(6-8-19)14-17-18-15(22-14)12-3-1-9-21-12/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEKDSYLPAADJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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